3-Fluorobenzyl isothiocyanate

Description

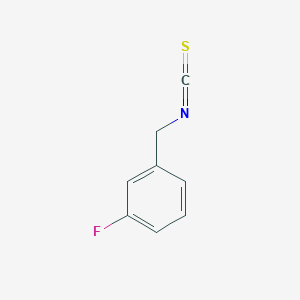

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKNPKNHNFDGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371962 | |

| Record name | 3-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63351-94-0 | |

| Record name | 3-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63351-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorobenzyl Isothiocyanate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. Found abundantly in cruciferous vegetables, these compounds are responsible for their pungent flavor and have garnered significant attention for their potential therapeutic properties. The electrophilic nature of the isothiocyanate group allows it to readily react with nucleophilic cellular components, such as the thiol and amino groups of proteins, leading to a diverse range of biological activities, including antimicrobial and anti-inflammatory effects. This reactivity profile has positioned ITCs as valuable scaffolds in drug discovery and as versatile intermediates in organic synthesis. This guide provides a comprehensive technical overview of a specific synthetic derivative, 3-Fluorobenzyl isothiocyanate, focusing on its chemical properties, structure, synthesis, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties of this compound

This compound is a synthetic arylaliphatic isothiocyanate that presents as a clear, colorless to pale yellow liquid.[1] It is characterized by its moisture-sensitive and lachrymatory nature, necessitating careful handling and storage under cold and dry conditions to maintain its stability and reactivity.[1]

| Property | Value | Source |

| CAS Number | 63351-94-0 | [1][2] |

| Molecular Formula | C₈H₆FNS | [1][2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Density | ~1.22 g/cm³ | [1] |

| Boiling Point | 138 °C at 16 mmHg | [1] |

| IUPAC Name | 1-fluoro-3-(isothiocyanatomethyl)benzene | [2] |

| SMILES | C1=CC(=CC(=C1)F)CN=C=S | [3] |

Structural Elucidation and Spectroscopic Profile

The structure of this compound features a benzyl group substituted with a fluorine atom at the meta position and an isothiocyanate functional group attached to the methylene bridge.

Caption: Chemical structure of this compound.

Spectroscopic Data:

While experimentally obtained spectra are the gold standard for structural confirmation, predicted spectroscopic data provides valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (~7.0-7.4 ppm) corresponding to the protons on the fluorinated benzene ring and a singlet for the benzylic methylene protons (~4.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling (~162 ppm). The isothiocyanate carbon typically shows a broad signal around 130 ppm, and the benzylic carbon appears at approximately 48 ppm.

-

¹⁹F NMR: A singlet at approximately -113 ppm (relative to CFCl₃) is anticipated for the fluorine atom.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected at an m/z of 167. The primary fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to a stable fluorobenzyl cation at m/z 109, which is often the base peak.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is from its corresponding primary amine, 3-fluorobenzylamine, via a dithiocarbamate salt intermediate.[1] This "one-pot," two-step procedure is a well-established transformation in organic chemistry.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Fluorobenzylamine

This protocol is adapted from established methods for isothiocyanate synthesis.[4]

Materials:

-

3-Fluorobenzylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

2,4,6-Trichloro-1,3,5-triazine (TCT) or Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 3-fluorobenzylamine (1 equivalent) in dichloromethane.

-

Add potassium carbonate (2 equivalents) or triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).

-

-

Desulfurization to Yield the Isothiocyanate:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a solution of the desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (0.5 equivalents) or iodine (1.1 equivalents), in dichloromethane.

-

Stir the reaction at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. The pure product should be stored under an inert atmosphere at a low temperature.

-

Causality in Experimental Choices:

-

Base: The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide to form the dithiocarbamate salt. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a soluble organic base that can be removed during the aqueous work-up.

-

Desulfurizing Agent: TCT and iodine are effective desulfurizing agents that promote the elimination of a sulfur atom from the dithiocarbamate intermediate to form the stable isothiocyanate. The choice of agent can depend on the scale of the reaction and the desired purity.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds.[5] The use of a hexane/ethyl acetate gradient allows for the separation of the desired product from any unreacted starting materials or byproducts based on polarity.

Reactivity and Mechanism of Action

The biological activity of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=S group. This makes it susceptible to nucleophilic attack by thiol (-SH) and amino (-NH₂) groups present in microbial proteins.[1]

Caption: Mechanism of antimicrobial action of this compound.

This covalent modification of essential proteins leads to enzyme inhibition and the disruption of critical cellular functions, ultimately resulting in microbial cell death.[1] This mechanism of action is the basis for the well-documented antimicrobial properties of isothiocyanates against a broad spectrum of human pathogens, including those with antibiotic resistance.[1][6]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for researchers and drug development professionals.

-

Antimicrobial Research: Isothiocyanates, including benzyl isothiocyanate, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] The fluorine substitution in this compound may modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial potency and spectrum. Further research is warranted to determine its minimum inhibitory concentrations (MIC) against clinically relevant pathogens.[9]

-

Enzyme Inhibitors: The ability of isothiocyanates to covalently modify proteins makes them attractive candidates for the development of enzyme inhibitors. Benzyl isothiocyanate has been shown to inhibit various enzymes, including those involved in cancer cell signaling pathways.[10] The 3-fluoro derivative could be explored as a selective inhibitor for specific enzymes, with the fluorine atom potentially providing additional binding interactions.

-

Molecular Probes: The reactivity of the isothiocyanate group allows for its use in the development of molecular probes to study biological systems. By conjugating this compound to fluorescent dyes or other reporter molecules, researchers can track the localization and interactions of proteins within cells.

Safety and Handling

This compound is classified as a corrosive and toxic substance.[1] It is a lachrymator, meaning it can cause irritation and tearing of the eyes.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a versatile chemical entity with significant potential in various scientific domains. Its well-defined chemical and physical properties, coupled with the characteristic reactivity of the isothiocyanate functional group, make it a valuable tool for the development of novel antimicrobial agents, enzyme inhibitors, and molecular probes. The synthetic route from 3-fluorobenzylamine is straightforward and adaptable for laboratory-scale production. As with all reactive chemical compounds, adherence to strict safety protocols is paramount during its handling and use. Further research into the specific biological activities of this fluorinated derivative is likely to uncover new and valuable applications in the fields of medicine and biotechnology.

References

- 3-Fluorobenzyl Isothiocyan

-

This compound | C8H6FNS | CID 2737275 - PubChem. (URL: [Link])

-

This compound (C8H6FNS) - PubChemLite. (URL: [Link])

-

p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem - NIH. (URL: [Link])

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. (URL: [Link])

-

Recent Advancement in the Synthesis of Isothiocyanates. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

This compound (C8H6FNS) - PubChemLite. (URL: [Link])

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release. (URL: [Link])

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - MDPI. (URL: [Link])

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - NIH. (URL: [Link])

-

Benzyl Isothiocyanate Exhibits Antibacterial and Antibiofilm Activity Against Fusobacterium nucleatum While Preserving Viability of Human Bone Marrow Mesenchymal Stem Cells: An In Vitro Study - Frontiers. (URL: [Link])

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])

-

Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - MDPI. (URL: [Link])

-

Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (URL: [Link])

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed. (URL: [Link])

-

Synthesis of Isothiocyanates: An Update - PMC - NIH. (URL: [Link])

-

Antimicrobial Efficacy of Benzyl Isothiocyanate - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H6FNS | CID 2737275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H6FNS) [pubchemlite.lcsb.uni.lu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Fluorobenzyl isothiocyanate (CAS: 63351-94-0)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Fluorobenzyl isothiocyanate. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and insights into its application, grounded in established scientific principles.

Core Compound Profile and Physicochemical Properties

This compound is an arylaliphatic isothiocyanate, a class of compounds recognized for their significant biological activity and utility as synthetic intermediates.[1] The presence of a fluorine atom on the benzyl ring modifies the compound's electronic properties, influencing its reactivity and biological interactions compared to its non-fluorinated parent, benzyl isothiocyanate. It is a moisture-sensitive and lachrymatory liquid, necessitating careful handling and storage under cold, inert conditions to maintain its integrity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 63351-94-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆FNS | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 138 °C at 16 mmHg | [1] |

| Density | ~1.22 g/cm³ | [1] |

| Purity | Typically ≥97% | [5] |

| IUPAC Name | 1-fluoro-3-(isothiocyanatomethyl)benzene | [2] |

| InChI Key | CCKNPKNHNFDGND-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved from its corresponding primary amine, 3-fluorobenzylamine. This transformation is a cornerstone of isothiocyanate chemistry and is typically performed as a two-step, one-pot reaction.[1][6] The causality behind this widely adopted method lies in its efficiency and the use of readily available, though often hazardous, reagents.

Core Synthesis Pathway: Dithiocarbamate Intermediate

The process involves two key stages:

-

Formation of a Dithiocarbamate Salt: The nucleophilic primary amine attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction is base-mediated (e.g., using K₂CO₃ or triethylamine) to deprotonate the nitrogen, forming a dithiocarbamate salt intermediate in situ.[1]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing or activating agent, which facilitates an elimination reaction to yield the final isothiocyanate product. Common reagents for this step include tosyl chloride (TsCl) or 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride).[6][7]

The choice of an aqueous or organic solvent system can be adapted based on the specific base and desulfurizing agent used, with aqueous conditions offering a more environmentally friendly approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H6FNS | CID 2737275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 63351-94-0 this compound [chemsigma.com]

- 4. 63351-94-0 this compound 3 -氟苄基异硫氰酸酯 -Win-Win Chemical [win-winchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

Whitepaper: Synthesis of 3-Fluorobenzyl Isothiocyanate from Primary Amines

An In-depth Technical Guide for Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their significant biological activity and as versatile intermediates in synthetic chemistry.[1][2] 3-Fluorobenzyl isothiocyanate, in particular, is a valuable building block in medicinal chemistry and drug development. This guide provides an in-depth examination of the synthesis of this compound, focusing on the most prevalent and reliable methods starting from primary amines. We will dissect the widely adopted carbon disulfide-based pathway, offering a detailed, field-proven experimental protocol, mechanistic insights, safety considerations, and robust analytical characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.

Introduction: The Significance of Fluorinated Benzyl Isothiocyanates

Isothiocyanates (R-N=C=S) are naturally occurring compounds, famously found in cruciferous vegetables like broccoli and wasabi, where they contribute to the plant's defense mechanisms and are responsible for their pungent flavors.[3][4] In the realm of synthetic chemistry, their utility is immense; the electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, making them ideal precursors for a variety of sulfur- and nitrogen-containing heterocycles and thioureas.[5][6]

The introduction of a fluorine atom onto the benzyl scaffold, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved drug-like characteristics. The synthesis of this specific analogue from its corresponding primary amine, 3-fluorobenzylamine, is a key transformation for accessing novel fluorinated drug candidates.[7] While several synthetic routes exist, methods commencing from readily available primary amines are the most common due to the vast structural diversity of commercial amine starting materials.[1][8]

Strategic Overview of Isothiocyanate Synthesis from Amines

The conversion of a primary amine to an isothiocyanate is a fundamental transformation. Historically, this was achieved using highly toxic reagents, but modern chemistry has evolved to favor safer, more reliable alternatives.

The Classical Approach: Thiophosgene and its Surrogates

The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classic and efficient method for forming isothiocyanates.[3][9] However, the extreme toxicity, volatility, and moisture sensitivity of thiophosgene pose significant handling risks and safety challenges, making it unsuitable for many laboratory and industrial settings.[10][11][12][13]

To mitigate these dangers, less hazardous thiophosgene surrogates, such as 1,1'-thiocarbonyldiimidazole (TCDI), have been developed.[1][5][14] While safer, these reagents are often expensive or require separate preparation steps, which can impact the overall efficiency and cost-effectiveness of the synthesis.[1]

The Prevalent Method: The Carbon Disulfide Pathway

The most widely used and trusted method for synthesizing isothiocyanates today is a two-step process involving carbon disulfide (CS₂).[3] This approach is favored for its operational simplicity, use of inexpensive reagents, and broad substrate scope. The process unfolds in two key stages:

-

Formation of a Dithiocarbamate Salt: The primary amine (e.g., 3-fluorobenzylamine) acts as a nucleophile, attacking the electrophilic carbon of CS₂ in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt.[1][7]

-

Desulfurization: This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent and forms the final isothiocyanate product.[1][3]

A variety of desulfurizing agents can be employed, each with its own advantages. Common choices include tosyl chloride,[5] di-tert-butyl dicarbonate (Boc₂O),[9][15] ethyl chloroformate,[3] and iodine.[1] The choice of reagent can influence reaction time, yield, and purification strategy.

Core Synthesis: A Detailed Protocol via the Carbon Disulfide Route

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound from 3-fluorobenzylamine, utilizing the robust and reliable carbon disulfide and tosyl chloride method.

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine on carbon disulfide. The presence of a base, such as triethylamine (Et₃N), deprotonates the nitrogen, forming a highly nucleophilic dithiocarbamate anion, which exists as a triethylammonium salt. This intermediate then reacts with an electrophilic desulfurizing agent, like p-toluenesulfonyl chloride (TsCl). The sulfur atom attacks the electrophilic center of the TsCl, forming a transient thiotosyl ester. A final base-mediated elimination of hydrogen sulfide and the tosyl group yields the stable this compound product.[5]

Caption: General mechanism for isothiocyanate synthesis via the CS₂ route.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable one-pot synthesis procedure.

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Fluorobenzylamine | C₇H₈FN | 125.15 | 1.25 g | 10.0 | 1.0 |

| Carbon Disulfide | CS₂ | 76.14 | 0.91 g (0.72 mL) | 12.0 | 1.2 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 3.04 g (4.18 mL) | 30.0 | 3.0 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 2.29 g | 12.0 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | - | 30 mL | - | - |

| Brine | NaCl (aq) | - | 30 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzylamine (1.0 eq) and anhydrous dichloromethane (50 mL). Place the flask under an inert atmosphere (nitrogen or argon).

-

Initial Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (3.0 eq) dropwise to the stirring solution.

-

Dithiocarbamate Formation: Slowly add carbon disulfide (1.2 eq) to the reaction mixture over 5 minutes. A white precipitate of the triethylammonium dithiocarbamate salt may form. Allow the mixture to stir at 0 °C for 30 minutes.

-

Desulfurization: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting amine spot is no longer visible.

-

Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a clear to pale yellow liquid.[7]

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Characterization

4.1 Critical Safety Considerations

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[13] A face shield is recommended when handling larger quantities.

-

Reagent Hazards:

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Do not pour organic solvents or reagents down the drain.

4.2 Analytical Characterization

Confirmation of the product's identity and purity is crucial.

-

Infrared (IR) Spectroscopy: The most prominent signal is a strong, sharp absorption band characteristic of the isothiocyanate (-N=C=S) group, appearing around 2100 cm⁻¹.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.0-7.4 | Multiplet (Aromatic) |

| ¹H | ~4.8 | Singlet (CH₂) |

| ¹³C | ~162 (C-F) | Doublet |

| ¹³C | ~115-131 (Aromatic) | Multiplet |

| ¹³C | ~130 (Isothiocyanate) | Broad Singlet |

| ¹⁹F | Varies (relative to standard) | Singlet or Multiplet |

| Data is predictive and based on analogous structures; actual values may vary.[7] |

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For C₈H₆FNS, the expected monoisotopic mass is approximately 167.02 g/mol .[17][19]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the final purity of the product.[7]

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Presence of moisture in reagents/glassware.- Inefficient formation of the dithiocarbamate salt.- Starting amine is poorly nucleophilic (electron-deficient). | - Ensure all glassware is oven-dried and use anhydrous solvents.- Use a stronger base (e.g., DBU) or allow more time for salt formation.[20]- For difficult substrates, consider a two-step process where the salt is isolated first.[20] |

| Thiourea Byproduct Formation | The isothiocyanate product reacts with unreacted starting amine. | - Ensure slow, controlled addition of reagents, especially the desulfurizing agent.- Maintain low reaction temperatures to minimize side reactions.- Use a slight excess (1.1-1.2 eq) of CS₂ and the desulfurizing agent. |

| Difficult Purification | - Byproducts from the desulfurizing agent (e.g., toluenesulfonic acid).- Product instability on silica gel. | - Perform a thorough aqueous work-up (e.g., NaHCO₃ wash) to remove acidic impurities.- Consider neutralizing the silica gel with triethylamine before chromatography or opt for vacuum distillation for purification if the product is thermally stable.[2] |

Conclusion

The synthesis of this compound from its primary amine is a critical transformation for accessing a range of potentially bioactive molecules. The carbon disulfide-based method stands out as the most practical, scalable, and reliable approach for research and development settings. By understanding the underlying mechanism, adhering to a well-defined protocol, prioritizing safety, and employing robust analytical techniques, scientists can confidently and efficiently produce this valuable chemical intermediate. Future advancements will likely focus on developing catalytic and even more environmentally benign methods, such as visible-light photocatalysis, to further enhance the sustainability of isothiocyanate synthesis.[21]

References

- Recent Advancement in Synthesis of Isothiocyan

- Synthesis of Isothiocyanates: An Update.

- Recent Advances in the Synthesis of Isothiocyan

- 3-Fluorobenzyl Isothiocyan

- Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE.

- Recent Advancement in the Synthesis of Isothiocyan

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI.

- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photoc

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

- Technical Support Center: Synthesis of Isothiocyanates

- 3-Fluorobenzyl isothiocyan

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- SAFETY DATA SHEET - Thiophosgene. Fisher Scientific.

- THIOPHOSGENE. CAMEO Chemicals.

- Material Safety D

- CB-LSOP-Thiophosgene.docx. The Brückner Research Group.

- HAZARD SUMMARY - Thiophosgene. nj.gov.

- Electrochemical isothiocyanation of primary amines. University of Greenwich.

- Preparation of isothiocyanates.

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources.

- Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design.

- 3-fluorobenzyl isothiocyan

- Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. pubs.acs.org.

- Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl.

- Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.

- p-Fluorobenzyl isothiocyanate | C8H6FNS.

- Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. mdpi.com.

- Reactions of Carbon Disulfide with N-Nucleophiles.

- Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cbijournal.com [cbijournal.com]

- 10. fishersci.com [fishersci.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nj.gov [nj.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 17. This compound | C8H6FNS | CID 2737275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. PubChemLite - this compound (C8H6FNS) [pubchemlite.lcsb.uni.lu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

A Technical Guide to the Anti-Cancer Mechanisms of 3-Fluorobenzyl Isothiocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiocyanates (ITCs), a class of phytochemicals derived from cruciferous vegetables, have garnered substantial interest for their potent anti-cancer properties.[1] Among synthetic analogues, 3-Fluorobenzyl isothiocyanate (3F-BITC) demonstrates significant cytotoxic activity against various cancer cell lines. This guide synthesizes current research to provide an in-depth understanding of the core mechanisms through which 3F-BITC exerts its anti-neoplastic effects. The primary modes of action involve the induction of acute oxidative stress leading to a cascade of events, including cell cycle arrest and programmed cell death (apoptosis). We will explore the molecular pathways, key protein modulations, and provide validated experimental protocols for investigating these phenomena.

Introduction: The Isothiocyanate Scaffold in Oncology

Isothiocyanates are characterized by the functional group –N=C=S. This electrophilic moiety is highly reactive with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[2] This reactivity is fundamental to their biological activity. While naturally occurring ITCs like sulforaphane and benzyl isothiocyanate (BITC) are well-studied, synthetic analogues such as 3F-BITC are being developed to enhance potency and specificity.[3][4] The primary mechanisms underpinning the anti-cancer effects of ITCs include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways involved in cancer progression.[5][6]

Core Mechanism I: Generation of Reactive Oxygen Species (ROS)

A primary and rapid consequence of exposing cancer cells to 3F-BITC is a surge in intracellular Reactive Oxygen Species (ROS).[7][8] This is not a secondary effect but a direct driver of subsequent cytotoxic events.

Causality: The generation of ROS is largely attributed to the depletion of intracellular glutathione (GSH).[7][9] As the principal intracellular antioxidant, GSH conjugates with 3F-BITC, leading to its rapid depletion. This disrupts the cellular redox balance, overwhelming the antioxidant capacity and resulting in oxidative stress.[2][7] This acute redox stress triggers oxidative damage to DNA, proteins, and lipids, initiating downstream death signaling.[9]

Signaling Pathway: ROS-Mediated Apoptosis Induction

The surge in ROS acts as a critical signaling event, activating stress-related kinases such as c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[7][10] These kinases, in turn, modulate the activity of key proteins involved in cell cycle regulation and apoptosis.

Caption: 3F-BITC induces ROS, a key trigger for MAPK activation leading to apoptosis and cell cycle arrest.

Core Mechanism II: Induction of Apoptosis

3F-BITC is a potent inducer of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[11][12] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[13][14]

Causality: The activation of JNK and p38 MAPK by ROS leads to the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][11] Phosphorylation can inactivate these protective proteins, tipping the balance in favor of their pro-apoptotic counterparts.[10] This allows pro-apoptotic proteins like Bax to translocate to the mitochondria, disrupt the mitochondrial outer membrane potential, and trigger the release of cytochrome c.[7] Released cytochrome c then activates a cascade of executioner caspases (e.g., caspase-3, -9), which dismantle the cell.[11][15]

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the key steps in 3F-BITC-induced intrinsic apoptosis.

Caption: A validated workflow for characterizing the anticancer effects of 3F-BITC.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells. [16][17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight. [18][19]2. Treatment: Treat cells with varying concentrations of 3F-BITC for 24-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [18][20]4. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. [20]5. Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. [16][17]

Protocol 2: Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. [21][22]

-

Cell Collection: After treatment with 3F-BITC, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [21]2. Washing: Wash cells twice with cold PBS. [21]3. Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. 4. Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. [23][24]5. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [21]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. * Interpretation: Annexin V-negative/PI-negative cells are viable. Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blotting for Protein Expression

This technique is used to detect changes in the expression and activation (cleavage/phosphorylation) of key proteins. [25][26]

-

Protein Extraction: Treat cells with 3F-BITC, then lyse them in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, p-JNK, Cyclin B1). [25][27]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate. [25]Normalize band intensity to a loading control like β-actin or GAPDH.

Protocol 4: Measurement of Intracellular ROS

The DCFH-DA assay is a common method for detecting intracellular ROS. [28][29]

-

Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

Probe Loading: Wash cells with serum-free medium. Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30-60 minutes at 37°C in the dark. [29][30]DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. [28][31]3. Washing: Wash cells once with PBS to remove excess probe. [30]4. Treatment: Treat cells with 3F-BITC. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [31][32]5. Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~495 nm and emission at ~529 nm. [29][30]

Summary and Future Directions

This compound is a promising anti-cancer agent that functions through a multi-pronged mechanism centered on the induction of overwhelming oxidative stress. This leads to the activation of stress-activated protein kinases, which in turn trigger G2/M cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway. The detailed protocols provided herein offer a robust framework for the continued investigation of 3F-BITC and other novel isothiocyanates. Future research should focus on its efficacy in in vivo models, potential for synergistic combinations with existing chemotherapeutics, and the identification of predictive biomarkers to guide its clinical application.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

-

Wiley Online Library. (2013). Molecular targets of isothiocyanates in cancer: Recent advances. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of BITC-induced autophagy increased apoptosis. Retrieved from [Link]

-

Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Retrieved from [Link]

-

American Association for Cancer Research (AACR). (n.d.). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Isothiocyanates: mechanism of cancer chemopreventive action. Retrieved from [Link]

-

MDPI. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Retrieved from [Link]

-

American Association for Cancer Research (AACR). (n.d.). Sulforaphane, a Naturally Occurring Isothiocyanate, Induces Cell Cycle Arrest and Apoptosis in HT29 Human Colon Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Benzyl Isothiocyanate Promotes Apoptosis of Oral Cancer Cells via an Acute Redox Stress-Mediated DNA Damage Response. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Isothiocyanates protect against oxidized LDL-induced endothelial dysfunction by upregulating Nrf2-dependent antioxidation and suppressing NFκB activation. Retrieved from [Link]

-

Merck Millipore. (n.d.). Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. Retrieved from [Link]

-

MDPI. (n.d.). Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer. Retrieved from [Link]

-

Oxford Academic. (n.d.). Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis. Retrieved from [Link]

-

Chinese Pharmacological Bulletin. (2024). Benzyl isothiocyanate induces cell cycle arrest and apoptosis in cervical cancer through activation of p53 and AMPK-FOXO1a signaling pathways. Retrieved from [Link]

-

Cold Spring Harbor Perspectives in Biology. (n.d.). Mechanisms of Action of Bcl-2 Family Proteins. Retrieved from [Link]

-

Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological manipulation of Bcl-2 family members to control cell death. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiocyanates: mechanism of cancer chemopreventive action [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

- 13. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Intracellular ROS Assay [cellbiolabs.com]

- 29. bioquochem.com [bioquochem.com]

- 30. benchchem.com [benchchem.com]

- 31. cosmobiousa.com [cosmobiousa.com]

- 32. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Fluorinated Isothiocyanates: A Paradigm Shift in Modulating Cellular Pathways for Therapeutic Gain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isothiocyanates (ITCs), a class of organosulfur compounds predominantly found in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties.[1][2][3] Their biological activity is primarily attributed to their ability to modulate critical cellular pathways involved in oxidative stress, inflammation, and apoptosis.[4][5][6] Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, bioavailability, and target affinity.[7][8][9][10] This technical guide explores the burgeoning field of novel fluorinated isothiocyanates, synthesizing the established pharmacology of ITCs with the transformative potential of fluorination. We will delve into the mechanistic rationale for designing these next-generation compounds, provide detailed protocols for their biological evaluation, and present a forward-looking perspective on their therapeutic applications.

Introduction: The Convergence of Natural Bioactives and Medicinal Chemistry

The quest for novel therapeutics is increasingly turning towards the modification of natural products. Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), have demonstrated a remarkable capacity to induce apoptosis in cancer cells, arrest the cell cycle, and inhibit angiogenesis.[2][11][12] These effects are largely mediated through their interaction with key signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.[13][14][15] The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its activation by ITCs leads to the expression of cytoprotective enzymes.[13][16][17] Conversely, the inhibition of the pro-inflammatory NF-κB pathway by ITCs contributes to their anti-inflammatory effects.[14][18][19]

Fluorine, the most electronegative element, possesses unique properties that are highly advantageous in drug design. Its small size allows it to mimic hydrogen, while its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[9][20] The introduction of fluorine can block metabolic pathways, increase lipophilicity for better membrane permeability, and enhance binding interactions with target proteins.[7][10] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact on drug efficacy and pharmacokinetics.[7]

This guide posits that the strategic fluorination of isothiocyanates represents a logical and promising strategy to develop novel drug candidates with superior biological activity and improved druggability.

The Rationale for Fluorination: Enhancing the Therapeutic Potential of Isothiocyanates

The decision to incorporate fluorine into an isothiocyanate scaffold is driven by several key hypotheses aimed at augmenting its inherent biological activities.

-

Enhanced Metabolic Stability: Isothiocyanates are metabolized in the body, which can lead to their inactivation. Fluorination at specific positions can block these metabolic "soft spots," leading to a longer biological half-life and sustained therapeutic effect.[7]

-

Increased Potency: The electron-withdrawing nature of fluorine can modulate the electrophilicity of the isothiocyanate group (-N=C=S), potentially enhancing its reactivity with key cellular targets like the cysteine residues on the Keap1 protein.[21] This could lead to more potent activation of the Nrf2 pathway.

-

Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can improve its absorption and distribution throughout the body, including penetration of the blood-brain barrier for neuroprotective applications.[7][22]

-

Altered Target Specificity: The introduction of fluorine can create new, favorable interactions with target proteins, potentially leading to enhanced binding affinity and selectivity for specific enzyme isoforms or receptor subtypes.[9]

Core Mechanistic Targets of Fluorinated Isothiocyanates

The primary biological activities of novel fluorinated isothiocyanates are anticipated to mirror and enhance those of their non-fluorinated counterparts. The key cellular pathways and processes that serve as primary targets are outlined below.

The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Defense

The Keap1-Nrf2 pathway is a central hub for cellular defense against oxidative and electrophilic stress.[13][23] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation. Electrophiles, such as isothiocyanates, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[21][24] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.

Caption: The Keap1-Nrf2 Signaling Pathway Activation by Fluorinated Isothiocyanates.

The NF-κB Pathway: A Key Player in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the inflammatory response, cell survival, and proliferation.[14] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Isothiocyanates have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anti-cancer effects.[14][18][19]

Sources

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 6. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates | Semantic Scholar [semanticscholar.org]

- 17. cetjournal.it [cetjournal.it]

- 18. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]

- 23. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 24. researchgate.net [researchgate.net]

3-Fluorobenzyl isothiocyanate as a potential chemopreventive agent

An In-Depth Technical Guide to 3-Fluorobenzyl Isothiocyanate as a Potential Chemopreventive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of naturally occurring compounds abundant in cruciferous vegetables, have garnered significant attention for their potent chemopreventive properties. Among the synthetic analogs, this compound (3F-BITC) emerges as a compound of interest, leveraging the established anticancer scaffold of benzyl isothiocyanate (BITC) with the unique physicochemical properties conferred by fluorine substitution. This technical guide provides a comprehensive overview of 3F-BITC, from its synthesis and proposed mechanisms of action to detailed protocols for its preclinical evaluation. While direct experimental data on 3F-BITC is emerging, this guide synthesizes the current understanding of ITCs, with a particular focus on BITC, to provide a robust framework for researchers investigating the potential of 3F-BITC as a novel chemopreventive agent. The narrative emphasizes the causality behind experimental choices, self-validating protocol design, and a strong foundation in the existing scientific literature.

Introduction: The Rationale for Fluorination in Isothiocyanate-Based Chemoprevention

The chemopreventive activities of isothiocyanates are well-documented, with mechanisms including the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis in cancer cells.[1][2] Benzyl isothiocyanate (BITC), a natural ITC, has demonstrated significant antitumor activity in various cancer models.[3][4] The introduction of a fluorine atom to the benzyl ring, creating 3F-BITC, is a strategic medicinal chemistry approach. Fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins, potentially enhancing its efficacy and pharmacokinetic profile. This guide explores the scientific foundation and practical methodologies for investigating 3F-BITC as a next-generation chemopreventive agent.

Synthesis and Physicochemical Properties of this compound

The synthesis of 3F-BITC is typically achieved from its corresponding primary amine, 3-fluorobenzylamine, through the formation of a dithiocarbamate intermediate followed by desulfurization.[5]

Synthetic Workflow Diagram

Caption: General synthetic scheme for this compound.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FNS | |

| Molecular Weight | 167.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 138 °C at 16 mmHg |

Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

A primary mechanism by which ITCs exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[8] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[6]

Nrf2-Keap1 Signaling Pathway Diagram

Caption: Activation of the Nrf2-Keap1 pathway by 3F-BITC.

Preclinical Evaluation of this compound

A systematic preclinical evaluation is essential to determine the chemopreventive potential of 3F-BITC. This involves a series of in vitro and in vivo studies to assess its cytotoxicity, mechanism of action, and antitumor efficacy.

In Vitro Assessment of Chemopreventive Activity

The initial step is to determine the cytotoxic effects of 3F-BITC on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 3F-BITC (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

To confirm that 3F-BITC activates the Nrf2 pathway, both the total protein levels of Nrf2 and its translocation to the nucleus need to be assessed.

Experimental Protocol: Nuclear and Cytoplasmic Fractionation

-

Cell Treatment: Treat cancer cells with 3F-BITC at a concentration determined from the cytotoxicity assays (e.g., IC₅₀) for various time points (e.g., 0, 2, 4, 8 hours).

-

Cell Lysis: Harvest the cells and lyse them in a hypotonic buffer to release the cytoplasmic contents.

-

Cytoplasmic Fraction Collection: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.

-

Nuclear Fraction Collection: Centrifuge to remove nuclear debris. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

-

Western Blot Analysis: Analyze the fractions by Western blotting for Nrf2, with tubulin as a cytoplasmic marker and lamin B1 as a nuclear marker to ensure the purity of the fractions.

Experimental Protocol: Western Blot for Nrf2 and Keap1

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

In Vivo Assessment of Antitumor Efficacy

The in vivo efficacy of 3F-BITC can be evaluated using a xenograft mouse model.[4]

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[3]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer 3F-BITC (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and Western blotting for Nrf2 pathway proteins).

Workflow for Preclinical Evaluation of 3F-BITC

Caption: A streamlined workflow for the preclinical development of 3F-BITC.

Future Directions and Conclusion

While the existing literature on isothiocyanates provides a strong rationale for investigating 3F-BITC as a chemopreventive agent, further research is imperative. Key future directions include:

-

Comparative Studies: Directly comparing the in vitro and in vivo efficacy of 3F-BITC with its non-fluorinated counterpart, BITC, and other well-characterized ITCs like sulforaphane.

-

Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of 3F-BITC to understand how fluorination impacts its bioavailability and in vivo stability.

-

Target Deconvolution: Identifying the specific molecular targets of 3F-BITC beyond the Nrf2 pathway to gain a more comprehensive understanding of its mechanism of action.

-

Combination Therapies: Investigating the potential of 3F-BITC to synergize with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.[2]

References

- BriaCell Therapeutics Corp. (2025, December 18).

- Pinto, J. T., et al. (2001). In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Anticancer Research, 21(4A), 2551-2557.

- Sivapalan, T., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(7), 1844.

- Hsueh, C. W., et al. (2020). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine, 16(69), 481-488.

- Ni, W. Y., et al. (2013). Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. In Vivo, 27(5), 623-626.

- Munday, R., & Munday, C. M. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmaceutical Design, 19(34), 6129-6143.

- Mokhtari, R. B., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 13, 1219668.

- Su, X., et al. (2018). Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. Oncology Reports, 40(5), 2637-2646.

- Boreddy, S. R., et al. (2011).

- Ni, W. Y., et al. (2013). Oral administration of benzyl-isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. PubMed.

- Boreddy, S. R., et al. (2011).

- Zhang, Y., et al. (2021). Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis. Oxidative Medicine and Cellular Longevity, 2021, 6689948.

- ResearchGate. (n.d.). (a) Western blotting, (b) densitometric analysis of the Nrf2 protein,...

- Ziółkowska, A., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 22(21), 11772.

- Choi, S., & Kim, S. (2021). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 22(16), 8758.

- Li, N., & Kong, A. N. (2009). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Antioxidants & Redox Signaling, 11(8), 1955-1984.

- Zhang, D. D., et al. (2020). Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma. Cancers, 12(9), 2475.

- Wang, B., et al. (2021).

- Hayes, J. D., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Chemical Toxicology, 74, 166-187.

- Hsueh, C. W., et al. (2020). Anticancer Effect of Benzyl Isothiocyanate on the Apoptosis of Human Gemcitabine-Resistant Pancreatic Cancer MIA PaCa-2. Pharmacognosy Magazine.

- ResearchGate. (n.d.). The role of the p62‐keap1‐Nrf2 signalling pathway in the regulation of the...

- Wu, T., & Zhang, D. D. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 27(15), 4935.

- ResearchGate. (n.d.). Fig. 3 The effect of phytochemicals on Nrf2 activation in HepG2 cells....

- Wenzel, S. E., et al. (2020). The Role of Natural Products in Revealing NRF2 Function.

- Li, N., & Kong, A. N. (2009). Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Molecular and Cellular Biology, 29(22), 5999-6009.

- Falleh, H., et al. (2020). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 25(5), 1240.

- Kolar, M., & Skerget, M. (2020). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Organic Chemistry, 24(16), 1834-1848.

- Lawson, A. P., et al. (2018). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 78(18), 5346-5358.

- Al-Sammarraie, S. W., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757.

- Ziółkowska, A., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI.

- Pinto, J. T., et al. (2001).

- Royal Society of Chemistry. (2022).

Sources

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sub.chgh.org.tw [sub.chgh.org.tw]

- 5. Frontiers | In vitro–In vivo Hybrid Approach for Studying Modulation of NRF2 in Immortalized Bovine Mammary Cells [frontiersin.org]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the electrophilic properties of 3-Fluorobenzyl isothiocyanate

An In-depth Technical Guide to the Electrophilic Properties of 3-Fluorobenzyl isothiocyanate

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Electrophilicity in Modern Chemistry